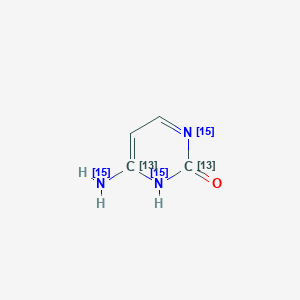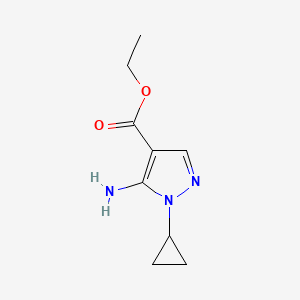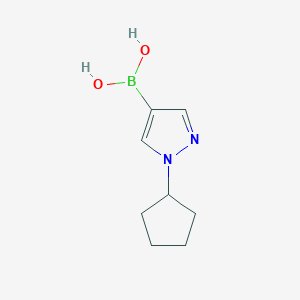
(3S)-1-(propan-2-yl)pyrrolidin-3-amine dihydrochloride
Descripción general
Descripción
(3S)-1-(propan-2-yl)pyrrolidin-3-amine dihydrochloride, also known as 1-Propan-2-ylpyrrolidin-3-amine dihydrochloride, is a colorless, crystalline solid compound with a molecular weight of 197.21 g/mol and a melting point of 145-147°C. This compound belongs to the class of pyrrolidine derivatives, which are widely used in the pharmaceutical industry as intermediates for the synthesis of drugs and other compounds. This compound has a variety of applications in scientific research, including use in the synthesis of other compounds, as well as in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Pharmacological Characterization of Related Compounds
The pharmacological properties of related compounds, such as pyrrolidine derivatives, have been extensively studied. For example, research on a novel κ-opioid receptor (KOR) antagonist demonstrates the potential of pyrrolidine derivatives in treating conditions such as depression and addiction disorders. The study highlights the compound's high affinity for KORs and its selectivity, indicating its therapeutic potential (Grimwood et al., 2011).
Synthesis and Structural Studies
The synthesis of pyrrolidine derivatives is a key area of research due to their significance in medicinal chemistry and material science. For instance, a stereoselective process for the preparation of a key intermediate in the development of antibiotics demonstrates the importance of pyrrolidine structures in synthesizing bioactive molecules (Fleck et al., 2003).
Derivatization and Spectroscopic Studies
Studies on the derivatization and identification of selected cathinones, including the use of pyrrolidine derivatives, underline the role of these compounds in forensic science and drug discovery. Spectroscopic methods such as GC-MS, IR, and NMR play a crucial role in characterizing these compounds, offering insights into their chemical properties and potential applications (Nycz et al., 2016).
Pyrrole and Pyrrole Derivatives
Pyrrole derivatives, closely related to pyrrolidines, are fundamental in the synthesis of biologically important molecules. Their preparation, structural characteristics, and applications in various fields, including drug synthesis and material science, highlight the versatility of these nitrogen-containing heterocycles (Anderson & Liu, 2000).
Propiedades
IUPAC Name |
(3S)-1-propan-2-ylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6(2)9-4-3-7(8)5-9;;/h6-7H,3-5,8H2,1-2H3;2*1H/t7-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJDQXDPLUEPER-KLXURFKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CC[C@@H](C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-(propan-2-yl)pyrrolidin-3-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyridine](/img/structure/B1456451.png)





![5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B1456462.png)

![6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B1456464.png)
![[3-(Ethoxycarbonyl)isoxazol-5-YL]methanaminium chloride](/img/structure/B1456465.png)